molecular formula C20H21ClN2O2S B11392535 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11392535
M. Wt: 388.9 g/mol
InChI Key: XYAXOKMXXAVGOX-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include thionyl chloride (SOCl2) and maleic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and molecules containing pyrrolidine and furan rings. Examples include:

Uniqueness

What sets 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H21ClN2O2S/c1-13-6-7-14-17(11-13)26-19(18(14)21)20(24)22-12-15(16-5-4-10-25-16)23-8-2-3-9-23/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,22,24)

InChI Key

XYAXOKMXXAVGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CO3)N4CCCC4)Cl

Origin of Product

United States

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